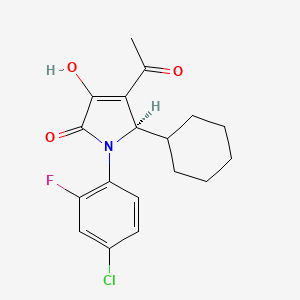

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

Descripción general

Descripción

Antagonista alostérico de CCR2-[R] es un antagonista alostérico del receptor de quimiocina C-C tipo 2 (CCR2). CCR2 es un miembro de la subfamilia de receptores de quimiocina del receptor acoplado a proteína G de clase A humana. Se expresa en monocitos, células dendríticas inmaduras y subpoblaciones de células T, y media su migración hacia ligandos de quimiocina CC endógenos como CCL2 . CCR2 y sus ligandos están implicados en numerosas enfermedades inflamatorias y neurodegenerativas, incluida la aterosclerosis, la esclerosis múltiple, el asma, el dolor neuropático y la nefropatía diabética, así como el cáncer .

Métodos De Preparación

La preparación de Antagonista alostérico de CCR2-[R] implica la síntesis de un complejo ternario con un antagonista ortostérico y un antagonista alostérico. La estructura de CCR2 en un complejo ternario con un antagonista ortostérico (BMS-681) y un antagonista alostérico (Antagonista alostérico de CCR2-[R]) se determinó utilizando el método de fase cúbica lipídica (LCP) . La adición simultánea de dos compuestos estabilizó notablemente CCR2 solubilizado con detergente en comparación con el doble de concentración de cada compuesto individualmente, lo que sugiere la unión concurrente de Antagonista alostérico de CCR2-[R] y BMS-681 al receptor .

Análisis De Reacciones Químicas

Cycloaddition and Oxidation

-

1,3-Dipolar Cycloaddition : A morpholine derivative reacts with a cyclic ketone to form spirooxindoles, which are then opened by aliphatic amines. This step generates diastereomeric intermediates .

-

Oxidation : Ceric ammonium nitrate (CAN) is used to oxidize intermediates, yielding diastereomeric mixtures that resolve into single isomers upon aging .

Key Reaction Pathways

The compound’s synthesis involves stereoselective steps to achieve the (5R) configuration. Critical reaction details are summarized below:

Chemical Reactivity

The compound’s functional groups enable diverse reactions:

Acetylation

-

Mechanism : The hydroxyl group at position 3 undergoes acetylation with acetylating agents (e.g., acetyl chloride) under basic conditions .

-

Example : Conversion of 3-hydroxy-pyrrolone to 4-acetyl-pyrrolone.

Alkylation

-

Mechanism : The pyrrolone nitrogen reacts with alkylating agents (e.g., alkyl halides) in nucleophilic substitution or alkylation reactions .

-

Example : Introduction of cyclohexyl groups via alkylation.

Oxidative Reactions

-

Mechanism : The hydroxyl group at position 3 is susceptible to oxidation, forming carbonyl derivatives .

Structural and Stereochemical Analysis

The (5R) configuration is critical for biological activity. Key structural features include:

-

Pyrrolone Ring : A five-membered ring with nitrogen and carbonyl groups.

-

Substituents :

Aplicaciones Científicas De Investigación

Biological Activities

Inhibition of Chemokine Receptors

One of the primary applications of this compound is its role as an inhibitor of the CC chemokine receptor type 2 (CCR2). CCR2 is implicated in various inflammatory processes and diseases, making it a target for therapeutic intervention. Research indicates that this compound can effectively inhibit CCR2 activity, which may be beneficial in treating conditions such as multiple sclerosis and other inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Its ability to modulate chemokine signaling pathways could play a role in inhibiting tumor growth and metastasis. Further research is needed to elucidate the specific mechanisms through which it exerts these effects and to evaluate its efficacy in various cancer models .

Case Studies

Case Study 1: CCR2 Inhibition in Inflammatory Models

In a study examining the effects of CCR2 inhibitors on inflammation, researchers utilized this compound to assess its impact on monocyte migration and cytokine production. Results indicated a significant reduction in inflammatory markers, suggesting that the compound could be a promising candidate for further development as an anti-inflammatory agent .

Case Study 2: Antitumor Activity Assessment

Another investigation focused on evaluating the anticancer effects of this compound against breast cancer cell lines. The results demonstrated that treatment with varying concentrations led to reduced cell viability and induced apoptosis, highlighting its potential as an antitumor agent .

Mecanismo De Acción

Antagonista alostérico de CCR2-[R] inhibe CCR2 de forma no competitiva al bloquear los cambios conformacionales asociados a la activación y la formación de la interfaz de unión a la proteína G . La firma conformacional de los residuos del microinterruptor conservados observados en CCR2 unido a doble antagonista se asemeja a las estructuras del receptor acoplado a proteína G más inactivas resueltas hasta el momento . Esta inhibición evita que el receptor experimente los cambios conformacionales necesarios para el acoplamiento de la proteína G, inhibiendo así la función del receptor .

Comparación Con Compuestos Similares

Antagonista alostérico de CCR2-[R] es único en su capacidad de unirse a un bolsillo novedoso y altamente farmacológicamente válido que es el sitio alostérico más intracelular observado en los receptores acoplados a proteína G de clase A hasta el momento . Este sitio se superpone espacialmente con el sitio de unión a la proteína G en receptores homólogos . Compuestos similares incluyen otros antagonistas de CCR2 como BMS-681, que inhibe la unión de quimiocinas al ocupar el bolsillo ortostérico del receptor en un modo de unión nunca antes visto . Otro compuesto similar es MK-0812, que se ha encontrado que es el inhibidor más potente de CCR2 humano en un ensayo de afluencia de calcio utilizando células de leucemia monocítica humana .

Actividad Biológica

The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- (CAS No. 512177-83-2) is a pyrrolone derivative with potential therapeutic applications, particularly as an inhibitor of chemokine receptors. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

- Molecular Formula: C18H19ClFNO3

- Molecular Weight: 351.8 g/mol

- IUPAC Name: (R)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- Synonyms: CCR2 antagonist, Chemokine receptor inhibitor

The compound is primarily recognized as a selective inhibitor of the CCR2 (C-C chemokine receptor type 2) . CCR2 is involved in the recruitment of monocytes to sites of inflammation and is implicated in various inflammatory diseases. By inhibiting this receptor, the compound may reduce inflammatory responses and provide therapeutic benefits in conditions such as autoimmune disorders and cardiovascular diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits monocyte migration in response to chemokines such as CCL2. This inhibition suggests a potential role in managing inflammatory conditions where monocyte infiltration is a critical factor.

In Vivo Studies

Preclinical evaluations using animal models have shown that administration of this compound leads to reduced inflammation markers and improved outcomes in models of chronic inflammation. For instance, studies indicate that it can significantly lower levels of pro-inflammatory cytokines in serum samples from treated animals .

Case Study 1: Inflammatory Disease Model

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in inflammatory cell infiltration into tissues. Histological analysis revealed reduced edema and inflammatory cell accumulation compared to control groups .

Case Study 2: Cardiovascular Implications

Another investigation focused on cardiovascular health indicated that the compound could attenuate vascular inflammation linked to atherosclerosis. The results showed decreased expression of adhesion molecules on endothelial cells after treatment, suggesting a protective effect against vascular injury .

Comparative Analysis with Other Inhibitors

| Compound Name | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| 2H-Pyrrol-2-one | CCR2 Inhibition | High | Minimal |

| PF-06282999 | MPO Inhibition | Moderate | Moderate |

| N1-substituted thiouracils | MPO Inhibition | High | Significant |

Propiedades

IUPAC Name |

(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLJXWZGVRLBA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CCR2-RA-[R] interact with its target, CCR2, and what are the downstream effects?

A1: CCR2-RA-[R] binds to an allosteric, intracellular binding site on the chemokine receptor CCR2 [, ]. This is in contrast to other CCR2 antagonists that bind to the orthosteric site, where the natural ligand binds. This allosteric binding prevents the activation of CCR2 by its endogenous ligands, such as CCL2, effectively inhibiting downstream signaling pathways [, ]. This inhibition reduces the recruitment of monocytes, immune cells involved in inflammation, to sites of inflammation [, ].

Q2: What makes the allosteric binding of CCR2-RA-[R] more advantageous compared to orthosteric CCR2 antagonists?

A2: Studies in a murine model of diabetic nephropathy (DN) demonstrated that allosteric CCR2 inhibitors, including CCR2-RA-[R], significantly reduced proteinuria and improved glomerular histopathology []. Interestingly, orthosteric CCR2 antagonists, even at comparable drug coverage levels, did not show similar beneficial effects []. This suggests that targeting the allosteric site of CCR2 may be crucial for achieving therapeutic efficacy in DN [].

Q3: What is known about the specific residues involved in the binding of CCR2-RA-[R] to CCR2?

A3: Research using chimeric CCR2/CCR5 receptors and site-directed mutagenesis revealed key residues crucial for CCR2-RA-[R] binding []. The highly conserved tyrosine Y7.53 and phenylalanine F8.50 within the NPxxYx(5,6)F motif of CCR2, alongside V6.36 at the bottom of transmembrane helix 6 and K8.49 in helix 8, were identified as crucial interaction points []. This highlights the importance of these specific residues for the allosteric binding and inhibitory activity of CCR2-RA-[R].

Q4: How does the binding of an orthosteric antagonist affect the binding of CCR2-RA-[R]?

A4: Studies employing metadynamics simulations and Gaussian accelerated molecular dynamics (GaMD) simulations revealed that the binding of an orthosteric antagonist, such as BMS-681, influences the unbinding pathway of CCR2-RA-[R] []. Specifically, BMS-681 binding was shown to restrict the movement of the intracellular side of transmembrane helix 6 by stabilizing its extracellular side along with transmembrane helix 7 []. This stabilization, mediated by interactions involving residues like Arg2065.43 and Glu2917.39, ultimately influences the binding dynamics of CCR2-RA-[R] []. This highlights a potential for positive binding cooperativity between orthosteric and allosteric antagonists of CCR2 [].

Q5: Could the intracellular allosteric binding site of CCR2 be targeted to develop inhibitors for other chemokine receptors?

A5: The high conservation of amino acid residues within the intracellular allosteric binding site across various chemokine receptors suggests that this site could be targeted to develop inhibitors for other chemokine receptors as well []. For instance, CCR2-RA-[R] also binds with high affinity to an intracellular site in CCR1 []. This opens up exciting possibilities for designing selective or multi-target chemokine receptor antagonists that act through this intracellular allosteric mechanism [].

Q6: What are the implications of CCR2-RA-[R] acting as an inverse agonist on CCR1?

A6: CCR2-RA-[R] has been shown to act as an inverse agonist on CCR1, meaning it not only blocks the action of agonists but also reduces the receptor's constitutive activity []. This finding opens up new avenues for pharmacological modulation of CCR1 and potentially other chemokine receptors by targeting their intracellular allosteric sites []. This could lead to the development of novel therapeutic agents with unique pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.